Reduced Hepatomegaly Compared to Clofibrate in a Nephrotic Rat Model
In a factorial study on experimental acute nephrotic hyperlipidemia in rats, sodium β-benzalbutyrate (the target compound) induced significantly less hepatomegaly (liver enlargement) than the reference compound clofibrate. This is a key differentiator in toxicity profile [1].
| Evidence Dimension | Hepatomegaly (liver weight increase as a toxicological endpoint) |
|---|---|
| Target Compound Data | +10% (mean increase in liver weight) |
| Comparator Or Baseline | Sodium clofibrate: +18% (mean increase in liver weight) |
| Quantified Difference | 8 percentage point lower increase (P < 0.05) |
| Conditions | Female white rats (160 g), nephrotic syndrome induced by puromycin aminonucleoside (90 mg/kg i.p.), oral administration of test compounds for 10 days. |
Why This Matters
For researchers investigating hypolipidemic mechanisms, this compound offers a cleaner background with reduced hepatic toxicity confounding compared to clofibrate, making it a superior tool compound for in vivo studies.
- [1] Czyzyk A, et al. Efficacy and interactions of oxandrolone, halo-fenate and clofibrate in a factorial study on experimental acute nephrotic hyperlipidemia. J Pharm Sci. 1976;65(10):1515-1518. doi:10.1002/jps.2600651027. View Source
